rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol
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Overview
Description
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound characterized by the presence of lauroyl and linoleoyl groups attached to a chloropropanediol backbone. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of chloropropanediol with lauric acid and linoleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The compound is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of lauric acid and linoleic acid.
Reduction: Formation of 1-lauroyl-2-linoleoyl-3-propanediol.
Substitution: Formation of 1-lauroyl-2-linoleoyl-3-hydroxypropanediol or 1-lauroyl-2-linoleoyl-3-aminopropanediol.
Scientific Research Applications
rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes like lipases, leading to the release of lauric acid and linoleic acid, which have various biological effects .
Comparison with Similar Compounds
- rac 1-Lauroyl-2-oleoyl-3-chloropropanediol
- rac 1-Oleoyl-3-chloropropanediol
- 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
Comparison: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both lauroyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C33H59ClO4 |
---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
[(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1 |
InChI Key |
RGAKISVWFJQDHD-ONKYHFFOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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